

Application Note: Mass Spectrometry Analysis of 1-Methylcyclohex-3-ene-1-carboxylic acid

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Compound of Interest

Compound Name: 1-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B102904

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Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **1-Methylcyclohex-3-ene-1-carboxylic acid** using mass spectrometry. The methods outlined are applicable for researchers, scientists, and professionals in drug development and chemical analysis. Protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, providing flexibility for various laboratory setups and sample matrices.

Introduction

1-Methylcyclohex-3-ene-1-carboxylic acid (C₈H₁₂O₂, Mol. Wt.: 140.18 g/mol) is a cyclic carboxylic acid with potential applications in organic synthesis and as a building block in the development of novel chemical entities.^{[1][2]} Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in various samples. Mass spectrometry, coupled with chromatographic separation, offers high selectivity and sensitivity for the analysis of such compounds. This document provides detailed experimental procedures and expected outcomes for the analysis of **1-Methylcyclohex-3-ene-1-carboxylic acid** by GC-MS and LC-MS.

Predicted Mass Spectrometry Data

For electrospray ionization (ESI) in LC-MS, the following adducts of **1-Methylcyclohex-3-ene-1-carboxylic acid** can be anticipated. The predicted collision cross section (CCS) values are useful for ion mobility-mass spectrometry.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	141.09100	129.0
[M+Na] ⁺	163.07294	135.3
[M-H] ⁻	139.07644	131.1
[M+NH ₄] ⁺	158.11754	151.7
[M+K] ⁺	179.04688	134.3
[M+H-H ₂ O] ⁺	123.08098	124.8
[M+HCOO] ⁻	185.08192	149.2
[M+CH ₃ COO] ⁻	199.09757	169.9

Data sourced from PubChem.

[\[3\]](#)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like **1-Methylcyclohex-3-ene-1-carboxylic acid**. Derivatization to its methyl ester may be required to improve volatility and peak shape.

1. Sample Preparation and Derivatization:

- Standard Preparation: Prepare a stock solution of **1-Methylcyclohex-3-ene-1-carboxylic acid** in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

- Derivatization (optional but recommended): To a 100 μ L aliquot of the standard solution, add 200 μ L of a derivatizing agent (e.g., 2% (v/v) H_2SO_4 in methanol or diazomethane). Heat the mixture at 60°C for 30 minutes. Cool to room temperature and inject into the GC-MS.

2. GC-MS Instrumentation and Conditions:

Parameter	Value
Gas Chromatograph	Agilent 8890 GC System or equivalent
Injector	Split/Splitless, 250°C, Split ratio 20:1
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
Carrier Gas	Helium, constant flow 1.2 mL/min
Oven Program	Initial 70°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-450
Source Temperature	230°C
Quadrupole Temp.	150°C

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for the analysis of less volatile compounds and can often be performed without derivatization.

1. Sample Preparation:

- Standard Preparation: Prepare a stock solution of **1-Methylcyclohex-3-ene-1-carboxylic acid** in methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards for calibration.

2. LC-MS Instrumentation and Conditions:

Parameter	Value
Liquid Chromatograph	Waters ACQUITY UPLC I-Class or equivalent
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	2 μ L
Mass Spectrometer	Waters Xevo TQ-S micro or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage	3.0 kV (Positive), 2.5 kV (Negative)
Cone Voltage	20 V
Source Temperature	150°C
Desolvation Temp.	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

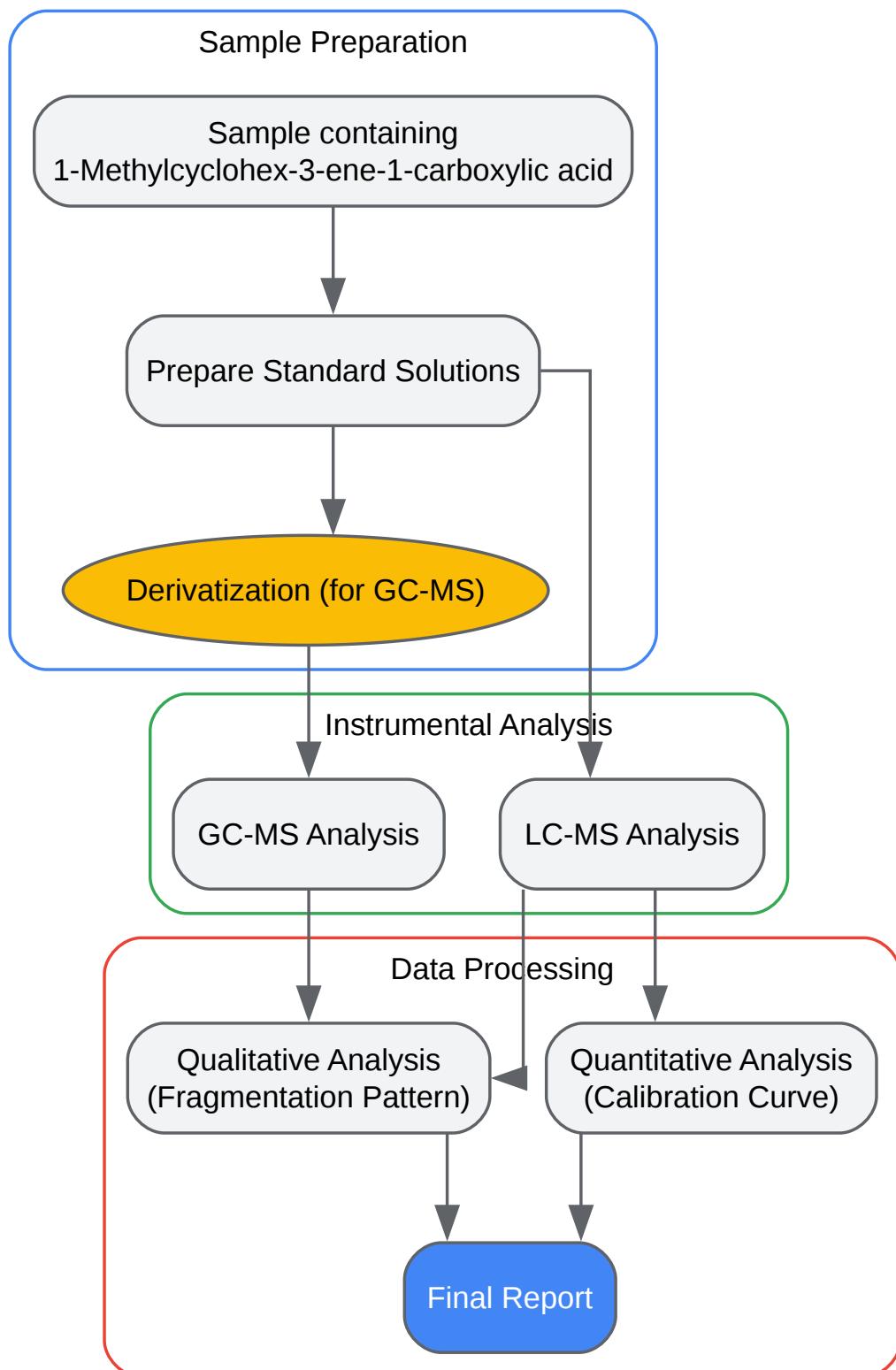
Expected Fragmentation Pattern

The mass spectrum of **1-Methylcyclohex-3-ene-1-carboxylic acid** under Electron Ionization (EI) is expected to show characteristic fragmentation patterns for carboxylic acids and cyclohexene structures.^{[4][5]}

- Molecular Ion (M^+): A peak at m/z 140 corresponding to the molecular weight of the compound.
- Loss of a Methyl Group ($-CH_3$): A fragment at m/z 125.
- Loss of a Carboxyl Group ($-COOH$): A fragment at m/z 95.^[4]
- Retro-Diels-Alder Fragmentation: Cyclohexene compounds are known to undergo a retro-Diels-Alder reaction, which would result in the cleavage of the ring.^[5] For **1-Methylcyclohex-3-ene-1-carboxylic acid**, this could lead to fragments corresponding to butadiene and 2-methylacrylic acid, which would then be ionized and further fragmented.
- Other Fragments: Other significant fragments may arise from the loss of water (m/z 122) and other small neutral molecules.

Data Presentation and Analysis Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of **1-Methylcyclohex-3-ene-1-carboxylic acid**.

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